An In-depth Technical Guide to the Basic Properties of 3-(2-Ethoxybenzyl)azetidine
An In-depth Technical Guide to the Basic Properties of 3-(2-Ethoxybenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(2-ethoxybenzyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and data interpretation, reflecting an approach grounded in expertise, trustworthiness, and authoritative scientific principles.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in contemporary drug discovery. The strained ring system of azetidine imparts unique conformational constraints and serves as a versatile scaffold for the design of novel therapeutic agents. The introduction of substituents onto the azetidine ring allows for the fine-tuning of physicochemical properties such as basicity, lipophilicity, and solubility, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on 3-(2-ethoxybenzyl)azetidine, a specific derivative with potential applications stemming from the combination of the azetidine core and the 2-ethoxybenzyl moiety.
Chemical Identity and Core Properties
3-(2-Ethoxybenzyl)azetidine is a secondary amine with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1][2] Its chemical structure, characterized by an azetidine ring substituted at the 3-position with a 2-ethoxybenzyl group, is depicted below.
Table 1: Core Properties of 3-(2-Ethoxybenzyl)azetidine
| Property | Value | Source |
| CAS Number | 937615-77-5 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Calculated logP | 1.8472 | [1] |
| Estimated pKa | ~10.5 | (Estimated) |
| Estimated Solubility | Moderately soluble in aqueous solutions | (Estimated) |
Synthesis of 3-(2-Ethoxybenzyl)azetidine: A Plausible Synthetic Route
While the specific commercial synthesis of 3-(2-ethoxybenzyl)azetidine is proprietary, a plausible and efficient laboratory-scale synthesis can be proposed based on established methodologies for the preparation of 3-substituted azetidines.[3] A robust approach involves a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-suited for creating carbon-carbon bonds between sp³-hybridized carbons (of the azetidine ring) and sp²-hybridized carbons (of an aryl group).[4][5]
The proposed synthetic workflow begins with a commercially available, N-protected 3-iodoazetidine. The protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial for both directing the regioselectivity of the coupling and preventing side reactions involving the azetidine nitrogen. The coupling partner would be a suitable organoboron reagent, such as 2-ethoxybenzylboronic acid.
Caption: Proposed synthetic workflow for 3-(2-Ethoxybenzyl)azetidine.
Basicity (pKa): A Key Determinant of Biological Activity
The basicity of a molecule, quantified by its pKa value, is a critical parameter in drug development. It influences the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, and target binding.
Estimated pKa of 3-(2-Ethoxybenzyl)azetidine
Experimental Protocol for pKa Determination by Potentiometric Titration
To obtain an accurate, experimentally determined pKa value, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.
Caption: Experimental workflow for pKa determination.
Step-by-Step Methodology:
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Preparation of the Analyte Solution: Accurately weigh a sample of 3-(2-ethoxybenzyl)azetidine and dissolve it in deionized water to a final concentration of approximately 1 mM.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant, slow rate.
-
Data Acquisition: Record the pH of the solution and the volume of titrant added at regular intervals.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the base has been neutralized.
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Calculated logP of 3-(2-Ethoxybenzyl)azetidine
A calculated logP value of 1.8472 has been reported for 3-(2-ethoxybenzyl)azetidine.[1] This value suggests that the compound has a moderate degree of lipophilicity, which is often desirable for oral drug candidates, as it allows for a balance between aqueous solubility and membrane permeability.
Experimental Protocol for logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It directly measures the partitioning of a compound between n-octanol and water.
Caption: Experimental workflow for logP determination.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a solution of 3-(2-ethoxybenzyl)azetidine in either the aqueous or the octanol phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a suitable vessel, combine a known volume of the sample solution with an equal volume of the other phase.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time (typically 24 hours) to allow for complete partitioning.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP value using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water]).
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a common reason for the failure of drug candidates in development.
Estimated Solubility of 3-(2-Ethoxybenzyl)azetidine
Based on its chemical structure, 3-(2-ethoxybenzyl)azetidine is expected to have moderate aqueous solubility. The presence of the basic nitrogen atom, which will be protonated at physiological pH, will contribute to its solubility in acidic to neutral aqueous solutions. The ethoxybenzyl group, while adding some lipophilicity, is not excessively large or greasy.
Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the standard for its determination.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 3-(2-ethoxybenzyl)azetidine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Separate the solid and liquid phases by filtration through a low-binding filter or by centrifugation.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a standard curve.
-
Reporting: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Conclusion: A Foundation for Further Investigation
This technical guide has provided a detailed overview of the core basic properties of 3-(2-ethoxybenzyl)azetidine, including its chemical identity, a plausible synthetic route, and estimations of its pKa and solubility, along with a calculated logP value. Furthermore, detailed, field-proven experimental protocols for the precise determination of these critical parameters have been outlined. A thorough understanding of these fundamental properties is indispensable for any researcher or drug development professional seeking to explore the therapeutic potential of this and related azetidine derivatives. The provided methodologies serve as a robust framework for the comprehensive characterization of novel chemical entities, ensuring scientific rigor and facilitating informed decision-making in the drug discovery and development process.
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